D-Alanine benzyl ester p-toluenesulfonate, also known as O-Benzyl-D-alanine toluene-p-sulphonate, is a synthetically derived chemical compound. It can be prepared through the reaction of D-alanine with benzyl bromide and p-toluenesulfonyl chloride []. This compound possesses the following key chemical properties:
D-Alanine benzyl ester p-toluenesulfonate finds use as a versatile building block in organic synthesis due to the presence of the following functional groups:
These features make D-Alanine benzyl ester p-toluenesulfonate a valuable reagent for synthesizing various complex organic molecules, including:
While not as extensively explored as its applications in organic synthesis, D-Alanine benzyl ester p-toluenesulfonate has been investigated for other potential uses, such as:
O-Benzyl-D-alanine toluene-p-sulphonate, also known as D-alanine benzyl ester p-toluenesulfonate or D-Alanine Benzyl Ester Tosylate (DBAT), is a synthetic derivative of the amino acid D-alanine. It is formed by attaching a benzyl group to the amino group of D-alanine and a tosylate group (p-toluenesulfonate) to the carboxylic acid group []. DBAT is a valuable intermediate in organic synthesis, particularly in peptide chemistry [].
DBAT has a unique molecular structure with several key features:
The core structure is a three-carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other. The central carbon (marked chiral in the image below) is responsible for D-alanine's chirality [].
A benzyl group (C6H5CH2) is attached to the nitrogen atom of the amino group, making it a protected amine [].
A tosylate group (CH3C6H4SO2O) is linked to the carboxylic acid group through an ester bond. The tosylate group acts as a leaving group in various synthetic reactions [].
O O=C-CH(CH3)-NH-CH2-C6H5 || | OSO2- CH3
DBAT is a versatile intermediate used in peptide synthesis due to its ability to participate in various chemical reactions:
DBAT + H2N-R -> R-CO-CH(CH3)-NH-CH2-C6H5 + Tosylate- (example)
Specific data on DBAT's physical and chemical properties is limited, but some general characteristics can be inferred:
DBAT itself does not have a known biological mechanism of action. Its primary function is as a synthetic intermediate for creating peptides with specific D-alanine configurations. The resulting peptides may then have various biological activities depending on their structure.